![molecular formula C14H12ClNO2 B185464 N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide CAS No. 43069-64-3](/img/structure/B185464.png)
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, otherwise known as N-(p-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, is an organic compound that has been used in a variety of scientific research applications. This compound has been utilized in the synthesis of a variety of different molecules, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Mass Spectrometric Analysis
Mass spectrometry has been utilized to analyze N-substituted cyclohexene-1,2-dicarboximides, demonstrating characteristic ions and evidence for hydrogen migration, providing insights into the molecular structure and reactivity of these compounds (Mitchell & Waller, 1970).
Synthesis and Characterization
Synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with chlorophenyl substituents, have been conducted. These studies offer detailed insights into the crystal structures and molecular conformations of these compounds, contributing to the development of new materials with potential applications in various fields (Özer et al., 2009).
Anticonvulsant Applications
Research on anticonvulsant enaminones has revealed the structural characteristics and hydrogen bonding patterns of compounds with p-chlorophenyl substituents, providing a foundation for the development of new anticonvulsant drugs (Kubicki et al., 2000).
Fungicide Photodegradation
Studies on the photodegradation of dicarboximide fungicides, such as procymidone and captan, highlight the importance of understanding the environmental fate of these compounds and their degradation mechanisms (Schwack et al., 1995).
Antimicrobial Activities
Research into the synthesis of new compounds with potential antimicrobial activities, including those derived from cyclohexene-1,2-dicarboximide, underscores the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hafez et al., 2016).
Polymerization Processes
The alternating ring-opening polymerization of cyclohexene oxide with various anhydrides, catalyzed by metal complexes, represents an area of research focusing on the development of new polymeric materials with diverse applications (Nejad et al., 2012).
Photochemistry and Photocatalysis
Investigations into the photochemistry of aromatic compounds, including those involving chlorophenyl groups, provide insights into the mechanisms of photoinduced reactions and the potential for developing new photocatalytic processes (Protti et al., 2004).
Graft Copolymerization
The graft copolymerization of N-[4-(N'-substituted amino carbonyl)phenyl] maleimide onto poly(vinyl chloride) films demonstrates the potential for modifying polymer surfaces to impart new properties, such as thermal stability and UV resistance (Abdel-Naby, 2001).
Biomimetic Electron Transfer
A green perylene-based analogue of chlorophyll a has been developed for biomimetic electron transfer, highlighting the potential for designing chlorophyll-inspired materials for energy conversion and storage applications (Lukas et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is suggested that similar compounds, like chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
It is suggested that similar compounds, like chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Action Environment
It is known that the environment can significantly influence the action and efficacy of similar compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNTQRVWHUJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962878 |
Source
|
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
43069-64-3 |
Source
|
Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.